Enhanced Aqueous Solubility & Stability: HCl Salt vs. Free Base
The hydrochloride salt form provides a significant physicochemical advantage over the corresponding free base (CAS 1256444-70-8) . The protonated amine increases water solubility, which is critical for reaction workup and purification in aqueous Suzuki-Miyaura coupling protocols. While long-term stability data are not published for this specific compound, boronic acids generally exist in equilibrium with their cyclic trimeric anhydrides (boroxines), a process that can complicate reagent stoichiometry [1]. The hydrochloride salt mitigates this issue by maintaining a defined, free-flowing crystalline state with a reported purity of 97%, ensuring more consistent and predictable reactivity compared to free-base forms that may partially dehydrate over time .
| Evidence Dimension | Physical Form and Storage Stability |
|---|---|
| Target Compound Data | Hydrochloride salt; 97% purity; crystalline solid |
| Comparator Or Baseline | Free base (CAS 1256444-70-8); prone to anhydride formation [1] |
| Quantified Difference | Not quantified; inferred from class behavior of boronic acids [1] |
| Conditions | Ambient storage and aqueous reaction media |
Why This Matters
Procuring the hydrochloride salt directly reduces experimental variability caused by hydration/dehydration equilibria, leading to more reliable stoichiometric control and higher reproducibility in sensitive coupling reactions.
- [1] Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. View Source
